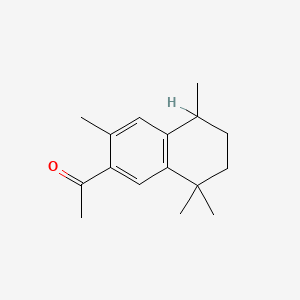
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves the acetylation of 1,1,3,4,4,6-hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene. The reaction typically occurs under acidic conditions using acetic anhydride as the acetylating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance industry for its musky odor.
Mechanism of Action
The mechanism of action of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it useful in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Galaxolide: Another synthetic musk compound with a similar musky odor.
Cashmeran: Known for its woody-musky scent.
Phantolide: A synthetic musk with a powdery-musky fragrance.
Uniqueness
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific molecular structure, which imparts a distinct musky odor. Its stability and low volatility make it a preferred choice in the fragrance industry .
Properties
CAS No. |
27413-67-8 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(3,5,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-9-13(12(3)17)11(2)8-14(10)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
YLPKSUJWHRYFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C(=O)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


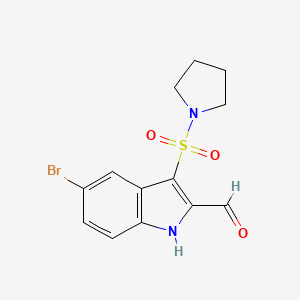
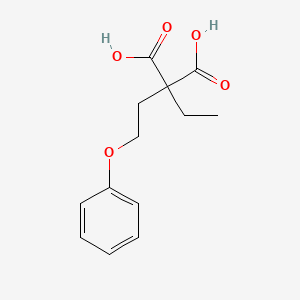
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
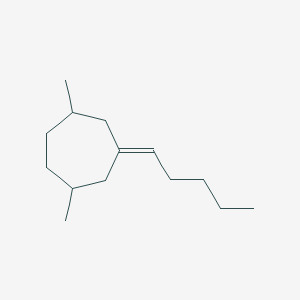
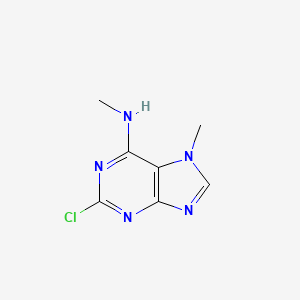
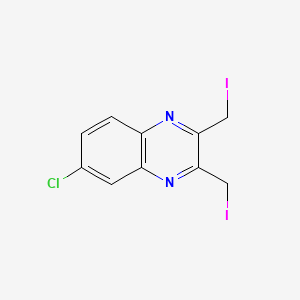
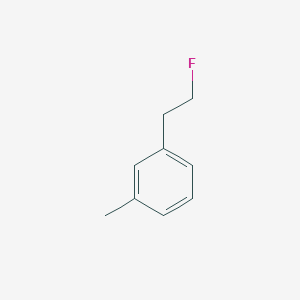
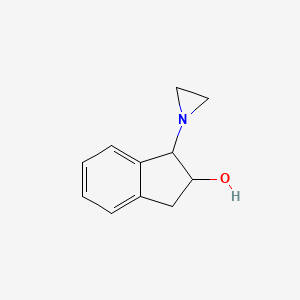
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
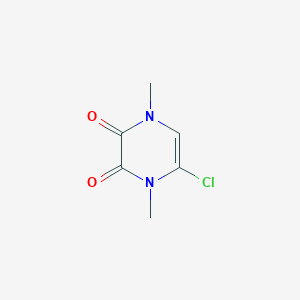
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
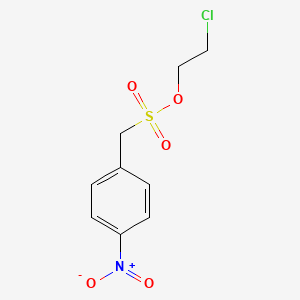
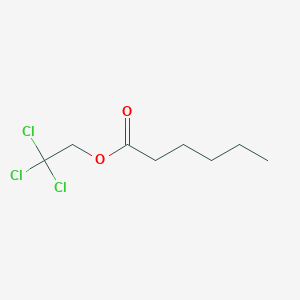
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
